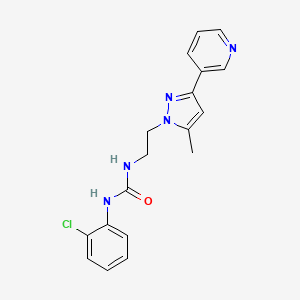![molecular formula C13H7Cl2NO B2612739 2,11-Dichlorodibenzo[b,f][1,4]oxazepine CAS No. 3455-14-9](/img/structure/B2612739.png)
2,11-Dichlorodibenzo[b,f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dichlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H7Cl2NO and a molecular weight of 264.11 g/mol . It is a derivative of dibenzo[b,f][1,4]oxazepine, which is known for its diverse pharmacological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dichlorodibenzo[b,f][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation . This method is favored for its simplicity and short reaction time.
Another approach involves copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot synthesis . This method is notable for its practical application and regioselectivity, achieved through a Smiles rearrangement.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements . The choice of synthetic route and reaction conditions can vary based on the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,11-Dichlorodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclocondensation: This reaction type is commonly used in its synthesis, involving the formation of a ring structure from linear precursors.
Common Reagents and Conditions
Basic Conditions: Often used in cyclocondensation reactions.
Copper Catalysts: Utilized in C-N and C-O coupling reactions.
Microwave Irradiation: Employed to accelerate reaction rates and improve yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions typically yield dibenzo[b,f][1,4]oxazepine derivatives .
Aplicaciones Científicas De Investigación
2,11-Dichlorodibenzo[b,f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dibenzo[b,f][1,4]oxazepine derivatives.
Biology: Studied for its potential biological activities, including its role as a pharmacological agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,11-Dichlorodibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, known for its pharmacological activities.
2-Chlorodibenzo[b,f][1,4]oxazepine: A related compound with a single chlorine substitution.
11-Chlorodibenzo[b,f][1,4]oxazepine: Another derivative with a different substitution pattern.
Uniqueness
2,11-Dichlorodibenzo[b,f][1,4]oxazepine is unique due to its dual chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
6,8-dichlorobenzo[b][1,4]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFTPBYJKJOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=C(O2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)


![N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612665.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)


![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide](/img/structure/B2612675.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)
